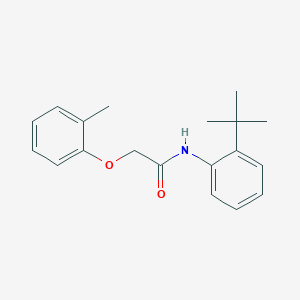![molecular formula C18H22N2O4S B5750995 N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5750995.png)
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The compound was first synthesized in 1999 by Bayer AG and has since undergone extensive research to understand its mechanism of action and potential therapeutic applications.
作用機序
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 inhibits the RAF/MEK/ERK signaling pathway by binding to the RAF kinase domain and preventing its activation. This leads to downstream inhibition of MEK and ERK, which are key components of the pathway. This compound 43-9006 also inhibits the VEGF/VEGFR signaling pathway by binding to the VEGFR-2 receptor and preventing its activation. This leads to downstream inhibition of angiogenesis, which is critical for tumor growth and survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. The compound inhibits cell proliferation and induces apoptosis, or programmed cell death, in cancer cells. This compound 43-9006 also inhibits angiogenesis, which is critical for tumor growth and survival. In addition, this compound 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic activity in cancer.
実験室実験の利点と制限
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has several advantages for use in lab experiments. The compound is readily available and can be synthesized using a reliable method. This compound 43-9006 has also been extensively studied and its mechanism of action is well-understood. However, there are also limitations to using this compound 43-9006 in lab experiments. The compound has been shown to have off-target effects, which may complicate interpretation of experimental results. In addition, this compound 43-9006 has been shown to have limited efficacy in certain types of cancer, which may limit its usefulness in certain experimental models.
将来の方向性
There are several future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006. One area of interest is the development of more potent and selective inhibitors of the RAF/MEK/ERK and VEGF/VEGFR pathways. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006 therapy. Additionally, there is interest in exploring the potential use of this compound 43-9006 in combination with other cancer therapies, such as immunotherapy or chemotherapy. Overall, continued research on this compound 43-9006 has the potential to lead to new and improved cancer treatments.
合成法
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzamide to form 3-(4-methylbenzenesulfonylamino)benzamide. This intermediate is then reacted with tert-butyl 2-(dimethylamino)acetate to form the final product, this compound. The synthesis of this compound 43-9006 has been well-documented in the scientific literature and is considered a reliable method for producing the compound.
科学的研究の応用
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit several key signaling pathways involved in cancer cell proliferation and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways. As a result, this compound 43-9006 has been tested in clinical trials for the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-7-9-16(10-8-13)25(23,24)20-15-6-4-5-14(11-15)17(22)19-18(2,3)12-21/h4-11,20-21H,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEKOVATUUIMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)


![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)

![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate](/img/structure/B5750969.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide](/img/structure/B5750989.png)

